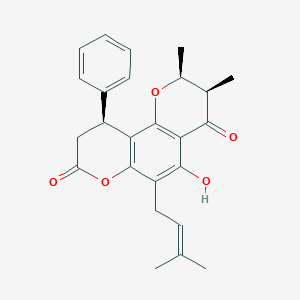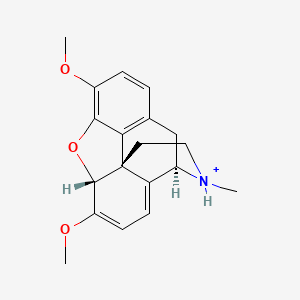
Isodihydroagarofuran
Übersicht
Beschreibung
Isodihydroagarofuran is a sesquiterpenoid compound characterized by a tricyclic architecture comprising trans-decalin and tetrahydrofuran rings, with oxygen functionalities on them . It is a natural product found in various plant species, particularly within the Celastraceae family. This compound has garnered significant attention due to its diverse biological activities, including immunosuppressive, antiviral, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isodihydroagarofuran involves multiple steps. One notable method includes the stereospecific synthesis starting from ketol 3. The process involves oxymercuration, followed by refluxing with sodium methoxide in methanol, and subsequent treatment with p-toluenesulfonic acid . The final reduction step using tosylhydrazide and sodium borohydride yields this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable total synthesis developed for similar compounds, such as dihydro-β-agarofuran, can be adapted for industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Isodihydroagarofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can modify the tricyclic structure, particularly the tetrahydrofuran ring.
Substitution: Substitution reactions can introduce different functional groups onto the tricyclic scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Isodihydroagarofuran has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of isodihydroagarofuran involves its interaction with various molecular targets and pathways. It exerts its effects by modulating cellular signaling pathways, inhibiting specific enzymes, and interacting with cellular receptors. These interactions lead to its diverse biological activities, including immunosuppression, antiviral effects, and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Isodihydroagarofuran is part of a larger family of dihydro-β-agarofuran sesquiterpenoids. Similar compounds include:
- Dihydro-β-agarofuran
- α-Dihydroagarofuran
- β-Dihydroagarofuran
- Euonyminol
- Euonymine
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of oxygen functionalities on its tricyclic scaffold. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for scientific research and industrial applications .
Eigenschaften
IUPAC Name |
(1S,2S,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-14(4)9-7-12-10-15(11,14)16-13(12,2)3/h11-12H,5-10H2,1-4H3/t11-,12+,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAVUZLEYSAYGE-NEBZKDRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C13CC(CC2)C(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20053-66-1 | |
| Record name | Dihydroagarofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020053661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1248513.png)


![[(2R,4R,5R,10R)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1248518.png)

![4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B1248523.png)


